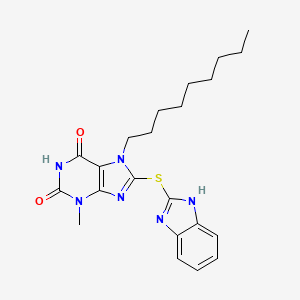

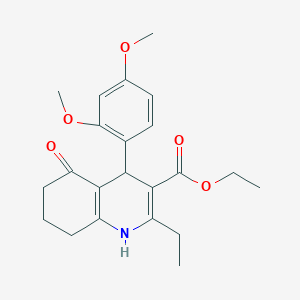

8-(1H-benzimidazol-2-ylthio)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is an important pharmacophore and a privileged structure in medicinal chemistry . Benzimidazole and its derivatives exhibit a wide range of biological activities, including antifungal, antiviral, and anticancer activities .

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

The compound serves as a precursor in the synthesis of various quinoline derivatives. These derivatives have a wide range of biological activities, making the compound valuable in synthetic organic chemistry. The use of microwave irradiation has been shown to promote chemical reactions involving this compound due to shorter reaction times and operational simplicity .

Biological Activity Modulation

Benzimidazole derivatives, including those related to the compound , are known to mimic the properties of DNA bases. This allows them to be used in medicinal chemistry for the preparation of derivatives that can treat a broad spectrum of biological activities, such as antimicrobial, antifungal, antiviral, and anticancer activities .

Antitubercular and Antifungal Applications

Derivatives of the compound have been synthesized and evaluated for their antitubercular and antifungal activities. Specific derivatives have shown potent activity against Mycobacterium tuberculosis H37Rv, indicating the compound’s potential as a scaffold for developing new antitubercular agents .

Coordination Chemistry

The benzimidazole moiety within the compound can act as a ligand, forming complexes with various metals. These complexes can exhibit enhanced biological properties, such as antibacterial and anticancer activities, which can be tuned and accelerated in coordination compounds .

Spectral and Catalytic Properties

Due to the nitrogen atoms in its structure, the compound and its derivatives can be used for their spectral properties, potentially serving as optical sensors for bioimaging. Additionally, they can be utilized in photovoltaics and as catalysts in various chemical reactions .

Drug Development

The structural similarity of benzimidazole derivatives to natural nucleotides makes them suitable candidates for drug development. They are used in the creation of drugs that target a variety of diseases and conditions, including those with anti-inflammatory, antidiabetic, antiparasitic, and anticoagulant effects .

Wirkmechanismus

Target of Action

Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .

Mode of Action

Benzimidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes

Biochemical Pathways

Benzimidazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities

Result of Action

Benzimidazole derivatives are known to have diverse effects at the molecular and cellular level, contributing to their wide range of biological activities

Eigenschaften

IUPAC Name |

8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-nonylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O2S/c1-3-4-5-6-7-8-11-14-28-17-18(27(2)21(30)26-19(17)29)25-22(28)31-20-23-15-12-9-10-13-16(15)24-20/h9-10,12-13H,3-8,11,14H2,1-2H3,(H,23,24)(H,26,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVFTSHDBNMCND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1C2=C(N=C1SC3=NC4=CC=CC=C4N3)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(1H-benzimidazol-2-ylsulfanyl)-6-hydroxy-3-methyl-7-nonyl-3,7-dihydro-2H-purin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B5215537.png)

![1-(3-methoxybenzyl)-4-{[2-(methylamino)-3-pyridinyl]carbonyl}-2-piperazinone trifluoroacetate](/img/structure/B5215556.png)

![3-(4-{4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl}-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B5215557.png)

![N-(3-acetylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5215561.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-(4-morpholinyl)benzoic acid](/img/structure/B5215565.png)

![N-benzyl-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5215567.png)

![2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-1,4-dimethylbenzene](/img/structure/B5215585.png)

![1-(3-chlorophenyl)-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B5215610.png)

![3,3-dimethyl-11-(1-methyl-1H-pyrrol-2-yl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5215623.png)